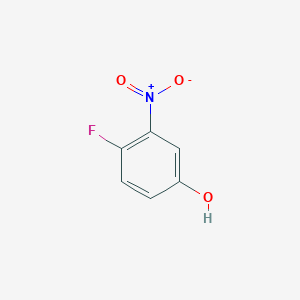
4-Fluoro-3-nitrophenol
Cat. No. B1340275
Key on ui cas rn:
2105-96-6
M. Wt: 157.1 g/mol
InChI Key: JSRMPTJZAJUPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06162931
Procedure details


Concentrated sulfuric acid (200 mL) and acetic acid (120) mL are mixed at 0° C. To this solution is added 15 g (0.082 mol) of 4-fluoro-3-nitroacetophenone with stirring. To the cold reaction mixture is added 36 mL of 36% peracetic acid. The reaction mixture is then stirred at room temperature for 4 hours. Water (500 mL) is added to the mixture, and the crude product is extracted into diethyl ether. The combined ether fractions are washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue is purified using column chromatography on silica gel, eluting with 3% methanol/chloroform, giving 3.2 g of Compound 23 (20% yield). mp: 86-87° C. 1H-NMR (CDCl3) 7.56 (dd, 1H); 7.29 (t, 1H), 7.12 (m, 1H); 5.36 (s, 1H). 19F-NMR (d6 -DMSO) 147.60 (s). Anal. calc. for C6H4FNO3 : C, 45.87; H, 2.57; N, 8.92. Found: C, 45.80; H. 2.51; N, 8.69.



Name
peracetic acid
Quantity
36 mL
Type
reactant
Reaction Step Three


Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([OH:9])(=O)[CH3:7].CC(C1C=[CH:17][C:16]([F:19])=[C:15]([N+:20]([O-:22])=[O:21])[CH:14]=1)=O.C(OO)(=O)C>O>[F:19][C:16]1[CH:17]=[CH:7][C:6]([OH:9])=[CH:14][C:15]=1[N+:20]([O-:22])=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Step Three
|
Name
|
peracetic acid
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the cold reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is then stirred at room temperature for 4 hours
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the crude product is extracted into diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether fractions are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 3% methanol/chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
